molecular formula C10H10FNO2 B14803010 Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate

Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate

Cat. No.: B14803010
M. Wt: 195.19 g/mol
InChI Key: XLFQNFVSYGQCTK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate is an organic compound notable for its unique structural features, including an ethyl ester functional group and a fluorinated pyridine moiety. This compound belongs to the class of α,β-unsaturated esters, which are recognized for their reactivity and biological activities. The presence of fluorine in the pyridine ring can significantly influence the compound's chemical properties, enhancing its potential biological activity.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound, potentially leading to various biological effects. This increased lipophilicity and stability may improve its interaction profile with target biomolecules, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibacterial agents. It has been evaluated against various pathogenic bacteria, demonstrating significant inhibitory effects.
  • Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting the growth of cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against various cancer types, including breast and lung cancers.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key similarities and differences:

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated pyridine moietyAntimicrobial, Anticancer
Ethyl 3-(3-chloropyridin-2-yl)prop-2-enoateChlorine instead of fluorineModerate antimicrobial
Ethyl 3-(3-bromopyridin-2-yl)prop-2-enoateBromine instead of fluorineLower anticancer activity

This table illustrates that the presence of fluorine in this compound may enhance its biological activity compared to its chlorinated and brominated analogs.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activities of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 1.5 to 5 µM, indicating potent anticancer properties .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with specific enzymes involved in cancer cell proliferation, suggesting a targeted therapeutic approach.

Properties

IUPAC Name

ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFQNFVSYGQCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.